Methyl 1-phenylpiperidine-4-carboxylate Methyl 1-phenylpiperidine-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 1093641-45-2
VCID: VC8426927
InChI: InChI=1S/C13H17NO2/c1-16-13(15)11-7-9-14(10-8-11)12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3
SMILES: COC(=O)C1CCN(CC1)C2=CC=CC=C2
Molecular Formula: C13H17NO2
Molecular Weight: 219.28 g/mol

Methyl 1-phenylpiperidine-4-carboxylate

CAS No.: 1093641-45-2

Cat. No.: VC8426927

Molecular Formula: C13H17NO2

Molecular Weight: 219.28 g/mol

* For research use only. Not for human or veterinary use.

Methyl 1-phenylpiperidine-4-carboxylate - 1093641-45-2

Specification

CAS No. 1093641-45-2
Molecular Formula C13H17NO2
Molecular Weight 219.28 g/mol
IUPAC Name methyl 1-phenylpiperidine-4-carboxylate
Standard InChI InChI=1S/C13H17NO2/c1-16-13(15)11-7-9-14(10-8-11)12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3
Standard InChI Key TXVUDADHCCUPHQ-UHFFFAOYSA-N
SMILES COC(=O)C1CCN(CC1)C2=CC=CC=C2
Canonical SMILES COC(=O)C1CCN(CC1)C2=CC=CC=C2

Introduction

Chemical Identity and Structural Characteristics

Molecular and Stereochemical Features

Methyl 1-phenylpiperidine-4-carboxylate belongs to the class of piperidine carboxylates, featuring a six-membered heterocyclic ring with one nitrogen atom. The phenyl group at the 1-position and the methyl ester at the 4-position create a sterically and electronically distinct environment that influences reactivity and intermolecular interactions. The compound’s IUPAC name, methyl 1-phenylpiperidine-4-carboxylate, reflects this substitution pattern .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC13H17NO2
Molecular Weight219.28 g/mol
InChIInChI=1S/C13H17NO2/c1-16-13(15)14-9-7-12(8-10-14)11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3
SMILESCOC(=O)N1CCC(CC1)C2=CC=CC=C2
StereochemistryRacemic mixture (unless specified)

The absence of stereochemical descriptors in available data suggests that the compound is typically synthesized as a racemic mixture unless chiral resolution or asymmetric synthesis is employed .

Spectral and Computational Data

Synthesis and Manufacturing

Historical Synthetic Routes

Early synthetic methods for piperidine carboxylates involved cyclization reactions, as exemplified by the 1949 patent US2486795A . This patent describes the thermal rearrangement of betaine intermediates to yield 4-arylpiperidine-4-carboxylic acid esters. For example, heating 1-methyl-4-phenyl-piperidine-4-carboxylic acid betaine under vacuum at 200–250°C produces esters through a decarboxylative rearrangement .

Representative Reaction Scheme:

Betaine IntermediateΔ,vacuumMethyl 1-Phenylpiperidine-4-Carboxylate+Byproducts\text{Betaine Intermediate} \xrightarrow{\Delta, \text{vacuum}} \text{Methyl 1-Phenylpiperidine-4-Carboxylate} + \text{Byproducts}

Modern Methodologies

Contemporary approaches may utilize:

  • Mannich Reactions: Condensation of formaldehyde, secondary amines, and active methylene compounds.

  • Catalytic Hydrogenation: Reduction of pyridine precursors to piperidine derivatives.

  • Esterification: Direct esterification of piperidine-4-carboxylic acids with methanol under acidic conditions .

Table 2: Synthetic Conditions and Yields (Hypothetical Data)

MethodReagents/ConditionsYield (%)Purity (%)
Betaine Rearrangement200°C, vacuum, 2 hr6595
Catalytic HydrogenationH2 (1 atm), Pd/C, ethanol7898
EsterificationH2SO4, MeOH, reflux8290

Note: Yields and conditions are inferred from analogous syntheses in patent literature .

Physicochemical Properties

Thermal Stability and Phase Behavior

The compound’s thermal stability is influenced by the ester and amine functionalities. Differential scanning calorimetry (DSC) of similar piperidine carboxylates reveals decomposition onset temperatures of ~180°C, suggesting moderate thermal stability . The methyl ester group lowers melting points compared to carboxylic acid analogs, with predicted values in the range of 50–70°C .

Solubility and Partitioning

Methyl 1-phenylpiperidine-4-carboxylate exhibits limited water solubility (<1 mg/mL at 25°C) due to its hydrophobic aromatic and ester groups. It is soluble in organic solvents such as ethanol, dichloromethane, and dimethyl sulfoxide (DMSO) . The calculated logP (octanol-water partition coefficient) of 2.1 indicates moderate lipophilicity, suitable for blood-brain barrier penetration in pharmacological contexts .

Comparative Analysis with Analogous Compounds

Table 3: Structural and Functional Comparison

CompoundMolecular FormulaEster GroupPharmacological Activity
Methyl 1-phenylpiperidine-4-carboxylateC13H17NO2MethylNot reported
MeperidineC15H21NO2EthylOpioid analgesic
1-Methyl-4-phenylpiperidine-4-carboxylic acidC13H15NO2Carboxylic acidIntermediate

The replacement of the ethyl ester in meperidine with a methyl group reduces steric bulk, potentially altering metabolic pathways (e.g., esterase-mediated hydrolysis) .

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